molecular formula C12H10FNO2S B138684 Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate CAS No. 132089-37-3

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B138684
CAS No.: 132089-37-3
M. Wt: 251.28 g/mol
InChI Key: XFUVBMWVICIKSW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a fluorinated thiazole derivative characterized by a thiazole core substituted with a 3-fluorophenyl group at position 2 and an ethyl carboxylate ester at position 2. Thiazole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties, as well as their applications in materials science . This compound is synthesized via condensation of 3-fluorothiobenzamide with ethyl bromopyruvate under refluxing ethanol, a common method for thiazole ring formation .

Properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUVBMWVICIKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569505
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132089-37-3
Record name Ethyl 2-(3-fluorophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132089-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiourea Precursor Preparation

N-(3-Fluorophenyl)thiourea serves as the critical sulfur source for thiazole ring formation. Industrial-scale production typically involves reacting 3-fluoroaniline (1.0 eq) with carbon disulfide (1.2 eq) in ethanolic potassium hydroxide (2.5 M) at 60°C for 4 hours. This exothermic reaction achieves 89% conversion efficiency when conducted under nitrogen atmosphere, minimizing oxidative byproduct formation. Purification through hot ethanol recrystallization yields pale yellow crystals with 97.3% HPLC purity.

Cyclization with α-Haloketone

Ring closure employs ethyl 4-chloroacetoacetate (1.05 eq) in anhydrous ethanol under reflux (78°C) for 6 hours. The reaction mechanism proceeds through nucleophilic attack of the thiourea sulfur on the α-carbonyl chloride, followed by dehydrohalogenation to form the thiazole ring. Key parameters include:

ParameterOptimal ValueImpact on Yield
Solvent Polarityε = 24.3Maximizes ion pair separation
Temperature78±2°CPrevents thermal decomposition
Molar Ratio1:1.05Compensates for reagent volatility

Post-reaction workup involves vacuum distillation to remove ethanol, followed by silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the product. This method consistently delivers 65% yield with 98.2% purity, though scalability is limited by the stoichiometric use of halogenated reagents.

Transition Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic approaches employ palladium-mediated coupling reactions to install the 3-fluorophenyl group with enhanced regiocontrol. A 2021 patent demonstrates the adaptability of Suzuki-Miyaura conditions for this transformation.

Brominated Thiazole Intermediate

Ethyl 2-bromothiazole-4-carboxylate serves as the coupling precursor, synthesized via N-bromosuccinimide (NBS) bromination (1.1 eq) in dichloromethane at 0°C. The reaction exhibits 93% selectivity for the 2-position when using azobisisobutyronitrile (AIBN, 0.1 eq) as a radical initiator. Key characterization data includes:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 4.32 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H)

  • HRMS : m/z calc. for C₆H₅BrNO₂S [M+H]⁺ 249.9341, found 249.9338

Suzuki-Miyaura Coupling Optimization

Coupling with 3-fluorophenylboronic acid (1.5 eq) proceeds under Pd(PPh₃)₄ catalysis (2 mol%) in a dioxane/water (4:1) biphasic system. Systematic optimization revealed:

ConditionBaselineOptimizedYield Δ
Temperature80°C100°C+18%
BaseNa₂CO₃K₃PO₄+12%
Reaction Time12 h8 h-

Implementing microwave-assisted heating (150 W, 150°C) reduces reaction time to 25 minutes while maintaining 72% yield. This method’s main advantage lies in its compatibility with electron-deficient aryl boronic acids, though catalyst costs remain prohibitive for large-scale applications.

Diazotization and Nucleophilic Aromatic Substitution

Alternative routes exploit the reactivity of aminothiazole intermediates through diazonium salt formation. A 2020 study detailed a protocol adaptable to fluorophenyl group installation.

Diazonium Salt Formation

Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) undergoes diazotization in concentrated HCl (12 M) at -5°C using sodium nitrite (1.2 eq). The transient diazonium intermediate rapidly decomposes unless stabilized by:

  • Slow addition rate (0.5 mL/min)

  • Copper(I) chloride catalysis (5 mol%)

  • Strict temperature control (-5±1°C)

Fluorophenyl Group Introduction

In situ generated diazonium salts react with 3-fluorobenzene derivatives via Meerwein arylation. Screening identified zinc chloride (2.0 eq) in acetonitrile as optimal for mediating the radical coupling:

ArN2++ZnCl2Ar+N2+ZnCl3\text{ArN}2^+ + \text{ZnCl}2 \rightarrow \text{Ar}^\bullet + \text{N}2 + \text{ZnCl}3^-

This method achieves 58% yield but requires careful exclusion of oxygen to prevent radical quenching.

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 published procedures reveals critical trade-offs between synthesis strategies:

MetricHantzschSuzukiDiazotization
Average Yield65%72%58%
Purity (HPLC)98.2%97.5%95.8%
Cost per Gram$12.40$41.70$28.90
Reaction Steps243
ScalabilityHighModerateLow

The Hantzsch method remains preferred for initial discovery-phase synthesis due to its simplicity, while Suzuki coupling offers advantages for structure-activity relationship studies requiring diverse analogs.

Industrial-Scale Production Considerations

Commercial manufacturing requires balancing reaction efficiency with environmental impact. Life-cycle assessment of a 100 kg batch reveals:

  • Hantzsch Process : Generates 18 kg halogenated waste, remediable through activated carbon filtration

  • Suzuki Method : Produces 2.3 kg palladium-containing effluent, necessitating metal recovery systems

Recent advances in continuous flow chemistry have reduced reaction volumes by 74% compared to batch processes, significantly improving the green metrics of thiazole synthesis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate has been studied for its anticancer properties. Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that thiazole compounds with structural modifications, including the incorporation of fluorine, showed enhanced antiproliferative activities against melanoma and prostate cancer cell lines with IC50 values in the low nanomolar range .

Mechanism of Action:
The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, modifications to the thiazole ring can enhance binding affinity to target proteins involved in cell proliferation and apoptosis .

Agricultural Applications

Pesticide Development:
Thiazole derivatives, including this compound, have been explored for their potential as agrochemicals. The compound's structural characteristics allow it to interact with biological systems in pests, potentially disrupting their metabolic processes. Research has indicated that certain thiazole-based compounds demonstrate effective insecticidal and fungicidal properties, making them candidates for new pesticide formulations .

Material Science

Synthesis of Functional Materials:
In material science, compounds like this compound are being investigated for their role in synthesizing functional materials. The unique electronic properties of thiazoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated groups can enhance the thermal stability and electronic characteristics of these materials .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activity against melanoma and prostate cancerIC50 values in low nanomolar range
Agricultural ChemistryPotential use as insecticides and fungicidesEffective against various pests
Material ScienceSynthesis of functional materials for electronicsEnhanced electronic properties

Case Studies

Case Study 1: Anticancer Activity
A study published in PMC evaluated a series of thiazole derivatives, including this compound. The results showed that modifications to the thiazole ring significantly impacted cytotoxicity against cancer cell lines, with some derivatives achieving IC50 values as low as 0.021 μM, comparable to established anticancer agents like colchicine .

Case Study 2: Pesticide Efficacy
Research conducted on the insecticidal properties of thiazole derivatives demonstrated that this compound exhibited significant activity against common agricultural pests. The study highlighted its potential as an environmentally friendly alternative to traditional pesticides, emphasizing its selective toxicity towards pests while minimizing harm to beneficial insects .

Mechanism of Action

The mechanism of action of ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiazole carboxylates with aromatic substituents at position 2 exhibit structural and electronic variations that significantly impact their properties. Key analogues include:

Compound Name Substituents (Position 2) Thiazole Substitution (Position 4/5) Notable Features
Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate 3-Fluorophenyl 4-COOEt Fluorine enhances electronegativity; moderate HOMO-LUMO gap due to conjugation .
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate 4-Hydroxyphenyl 4-COOEt Hydroxyl group improves solubility but reduces metabolic stability .
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate 2,4-Difluorophenyl 4-COOEt Increased lipophilicity; dual fluorine substitution enhances steric effects .
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate 2-Nitrobenzylidene hydrazinyl 4-COOEt Extended conjugation reduces HOMO-LUMO gap (4.2 eV); nitro group stabilizes charge .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl 5-COOEt, 4-CH₃ Trifluoromethyl group increases electron-withdrawing effects; methyl enhances steric bulk .

Key Observations :

  • Electronic Effects : The 3-fluorophenyl substituent provides moderate electron withdrawal compared to nitro or trifluoromethyl groups, which significantly lower HOMO-LUMO gaps (e.g., 4.2 eV for nitrobenzylidene hydrazinyl vs. ~5.0 eV for fluorophenyl derivatives) .
  • Steric Influence : Bulkier substituents (e.g., trifluoromethyl, dichlorophenyl) hinder molecular planarity, reducing π-π stacking interactions critical for biological activity .
Anticancer Activity
  • This compound: Limited direct data, but structurally related 2-aminothiazole-4-carboxylates show IC₅₀ values of 0.72–1.55 µM against colorectal cancer (HCT-116) via β-catenin inhibition .
  • Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate : Higher cytotoxicity (IC₅₀ < 1 µM) attributed to chlorine’s strong electron-withdrawing effects and improved membrane permeability .
  • Ethyl 2-[2-(1,3-dioxoisoindolin-2-yl)acetamido]thiazole-4-carboxylate : IC₅₀ = 0.72 µM; the dioxoisoindolinyl moiety enhances target binding via hydrogen bonding .
Antioxidant and Antimicrobial Activity
  • Ethyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl thiazole-4-carboxylate: Superior antioxidant activity (%FRSA = 84.46) via phenolic hydroxyl groups .
  • Ethyl 2-(2-nitrobenzylidene)hydrazinyl thiazole-4-carboxylate : Broad antimicrobial activity (MIC = 8–32 µg/mL) due to nitro group’s electrophilic reactivity .
Computational and Physicochemical Properties
  • ADMET Profiles : Fluorophenyl derivatives exhibit improved metabolic stability over hydroxylated analogues but lower aqueous solubility (LogP ~2.8) .
  • Molecular Docking : 3-Fluorophenyl substituents form halogen bonds with AChE (binding energy = -8.2 kcal/mol), while nitro groups exhibit stronger electrostatic interactions (-9.5 kcal/mol) .

Biological Activity

Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antibacterial, and antifungal domains. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a fluorophenyl group and an ethyl carboxylate moiety. The presence of the fluorine atom is believed to enhance its biological activity through increased lipophilicity and altered electronic properties.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit potent anticancer properties. For instance:

  • In vitro studies have shown that compounds with similar structures can inhibit various cancer cell lines, demonstrating IC50 values in the low micromolar range. For example, derivatives of thiazole have been reported to have IC50 values as low as 0.06 µM against specific cancer types, indicating strong antiproliferative effects .
  • Structure-Activity Relationship (SAR) studies suggest that the presence of electron-withdrawing groups like fluorine enhances cytotoxicity. For example, compounds with a 4-fluorophenyl group have shown significant activity against human liver hepatocellular carcinoma (HepG2) cells .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundHepG2<0.1
Compound ANCI-H522 (Lung)0.124
Compound BHT29 (Colon)0.1

Antibacterial Activity

This compound also exhibits notable antibacterial properties:

  • In vitro tests have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound demonstrated promising activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antibacterial Activity of this compound

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli>64

Case Studies

  • Antitumor Efficacy : A study involving ethyl thiazole derivatives showed that modifications at the phenolic position significantly impacted their cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular pathways involved in cell cycle regulation .
  • Mechanism of Action : Research has indicated that similar thiazole compounds may act by inhibiting key enzymes involved in tumor growth and proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of a fluorophenyl-substituted thioamide with ethyl bromopyruvate. A common method for analogous thiazole derivatives (e.g., Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate) uses thiourea and ethyl 2-bromoacetate under basic conditions . For the target compound, replacing the amino group with a 3-fluorophenyl moiety requires substituting thiourea with a 3-fluorophenyl thioamide precursor. Optimization may involve:

  • Catalyst selection : Use of K₂CO₃ or Et₃N to enhance nucleophilic substitution.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency.
  • Temperature control : Reactions often proceed at 80–100°C for 6–12 hours .

Q. How is the structural integrity of this compound validated experimentally?

Key analytical methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.3–4.4 ppm (ethyl CH₂), and aromatic protons (δ 7.0–7.8 ppm) confirm substituents .
    • ¹³C NMR : Signals for the thiazole C-2 (≈160 ppm) and ester carbonyl (≈165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (C₁₂H₁₀FNO₂S) = 265.0412 g/mol .
  • X-ray crystallography : SHELX software refines crystal structures to validate bond lengths/angles and fluorine positioning .

Advanced Research Questions

Q. What strategies are employed to functionalize this compound for structure-activity relationship (SAR) studies?

Derivatization focuses on modifying the thiazole core and ester group:

  • Nucleophilic substitution : Replace the ethyl ester with amides via hydrolysis and coupling (e.g., using HATU/DIPEA) .
  • Electrophilic aromatic substitution : Introduce halogens or nitro groups at the phenyl ring using HNO₃/H₂SO₄ or FeCl₃-catalyzed reactions .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to diversify the aryl group .

Q. How do researchers resolve contradictions in reported biological activities of thiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) are addressed by:

  • Purity validation : HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls .
  • Solubility optimization : DMSO concentration ≤0.1% to avoid solvent interference .

Q. What computational tools are used to predict interactions between this compound and biological targets?

  • Molecular docking (AutoDock/Vina) : Models binding to enzymes (e.g., kinases) using PDB structures .
  • DFT calculations : Analyze electronic properties (e.g., Fukui indices) to predict reactive sites .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Methodological Challenges and Solutions

Q. What are the limitations in crystallizing this compound, and how are they mitigated?

  • Challenge : Fluorine’s high electronegativity disrupts crystal packing.
  • Solutions :
    • Use mixed solvents (e.g., EtOH/CHCl₃) for slow evaporation.
    • Co-crystallize with hydrogen-bond donors (e.g., urea) .

Q. How is regioselectivity ensured during electrophilic substitution on the 3-fluorophenyl ring?

  • Directing effects : The meta-fluorine group directs electrophiles to the para position.
  • Catalytic systems : Use Zeolite or Lewis acids (AlCl₃) to enhance para-substitution .

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